Cas no 2171620-86-1 (1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide)

1-(1-Cyanocyclopentyl)methylazetidine-2-carboxamide is a specialized organic compound featuring a unique structural framework combining a cyanocyclopentyl group with an azetidine carboxamide moiety. This structure imparts distinct reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as a versatile intermediate or scaffold for drug discovery. The presence of the nitrile group enhances its suitability for further functionalization, while the azetidine ring contributes to conformational rigidity, which may influence binding affinity in bioactive molecules. Its well-defined chemical properties make it valuable for synthetic applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide structure
2171620-86-1 structure
Product name:1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide
CAS No:2171620-86-1
MF:C11H17N3O
Molecular Weight:207.272182226181
CID:5995740
PubChem ID:165959404

1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide
    • 2171620-86-1
    • 1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
    • EN300-1281869
    • インチ: 1S/C11H17N3O/c12-7-11(4-1-2-5-11)8-14-6-3-9(14)10(13)15/h9H,1-6,8H2,(H2,13,15)
    • InChIKey: VDJNASNGQJCQBJ-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN1CC1(C#N)CCCC1)N

計算された属性

  • 精确分子量: 207.137162174g/mol
  • 同位素质量: 207.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 311
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • XLogP3: 0.5

1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1281869-0.1g
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
0.1g
$1244.0 2023-05-23
Enamine
EN300-1281869-0.25g
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
0.25g
$1300.0 2023-05-23
Enamine
EN300-1281869-1000mg
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
1000mg
$1129.0 2023-10-01
Enamine
EN300-1281869-50mg
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
50mg
$948.0 2023-10-01
Enamine
EN300-1281869-0.05g
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
0.05g
$1188.0 2023-05-23
Enamine
EN300-1281869-10.0g
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
10g
$6082.0 2023-05-23
Enamine
EN300-1281869-2.5g
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
2.5g
$2771.0 2023-05-23
Enamine
EN300-1281869-10000mg
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
10000mg
$4852.0 2023-10-01
Enamine
EN300-1281869-100mg
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
100mg
$993.0 2023-10-01
Enamine
EN300-1281869-2500mg
1-[(1-cyanocyclopentyl)methyl]azetidine-2-carboxamide
2171620-86-1
2500mg
$2211.0 2023-10-01

1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide 関連文献

1-(1-cyanocyclopentyl)methylazetidine-2-carboxamideに関する追加情報

Professional Introduction to 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide (CAS No. 2171620-86-1)

1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 2171620-86-1), represents a promising scaffold for the development of novel therapeutic agents. The structural features of this molecule, particularly its cyclopentyl and azetidine moieties, make it a valuable candidate for further exploration in drug discovery programs.

The nomenclature of 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide provides a clear insight into its chemical architecture. The presence of a cyano group attached to a cyclopentyl ring suggests potential reactivity and functionality, while the azetidine ring introduces a cyclic amine moiety that is often utilized in medicinal chemistry due to its ability to mimic natural amino acid structures. This combination of structural elements makes the compound an intriguing subject for synthetic modifications and biological evaluations.

In recent years, there has been a surge in research focused on developing new heterocyclic compounds with potential therapeutic applications. The azetidine scaffold, in particular, has been extensively studied for its role in creating bioactive molecules. Studies have shown that azetidine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 1-cyanocyclopentylmethyl group into the azetidine framework may enhance these properties by introducing additional binding pockets or modulating electronic effects within the molecule.

One of the most compelling aspects of 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide is its potential as a building block for more complex drug candidates. The methylazetidine-2-carboxamide moiety provides a versatile handle for further functionalization, allowing chemists to explore various chemical transformations. For instance, the carboxamide group can be coupled with other pharmacophores through amide bond formation, enabling the creation of hybrid molecules with enhanced pharmacological profiles.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular docking studies have been performed on 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide to evaluate its interactions with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways. Such findings underscore the compound's potential as a lead molecule for further medicinal chemistry optimization.

The synthesis of 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide presents an interesting challenge due to its complex structural features. Traditional synthetic approaches often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent developments in catalytic methods have provided new avenues for constructing this type of molecule more efficiently. For example, transition metal-catalyzed reactions have been employed to facilitate key bond-forming steps, reducing the overall complexity of the synthetic route.

In conclusion, 1-(1-cyanocyclopentyl)methylazetidine-2-carboxamide (CAS No. 2171620-86-1) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of cyclopentyl and azetidine moieties offers a rich framework for synthetic exploration and biological evaluation. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and development of new medicines.

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